Isopropyladamantyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

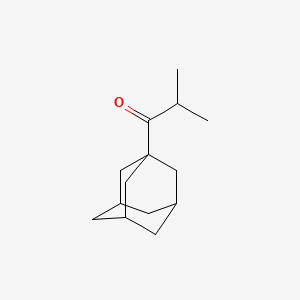

Isopropyladamantyl ketone is a type of ketone, a class of organic compounds characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom . The remaining two bonds are to other carbon atoms or hydrocarbon radicals .

Synthesis Analysis

Ketones can be synthesized by a wide variety of methods. For instance, the partial reduction of an ester by diisobutylaluminum hydride (DIBAH, or DIBAL-H) is an important laboratory-scale method of aldehyde synthesis . Other methods include the ozonolysis of alkenes and Friedel–Crafts acylation of an aromatic ring with an acid chloride in the presence of AlCl3 catalyst .Molecular Structure Analysis

The carbon-to-oxygen double bond in a ketone is quite polar, more polar than a carbon-to-oxygen single bond. The electronegative oxygen atom has a much greater attraction for the bonding electron pairs than does the carbon atom . This charge separation leads to dipole-dipole interactions that significantly affect the properties of the molecule .Physical and Chemical Properties Analysis

The polar single bonds in ketones have little effect on their physical properties, whereas hydrogen bonding between alcohol molecules is even stronger . Formaldehyde is a gas at room temperature. Acetaldehyde boils at 20°C; in an open vessel, it boils away in a warm room. Most other common aldehydes are liquids at room temperature .Aplicaciones Científicas De Investigación

Catalytic Synthesis and Applications

One-step Synthesis of Methyl Isobutyl Ketone : Studies have explored the catalytic activity of various materials for the synthesis of methyl isobutyl ketone, a compound closely related to isopropyladamantyl ketone, highlighting the importance of catalyst choice and conditions for achieving high efficiency and selectivity in ketone synthesis. Palladium-supported catalysts on niobic acid (Pd/Nb2O5·nH2O) have shown exceptional catalytic activity and durability, making them suitable for the synthesis of industrial ketones (Higashio & Nakayama, 1996).

Multifunctional Catalysis by Pd@MIL-101 : The palladium nanoparticles deposited on chromium terephthalate MIL-101 have demonstrated high efficiency as a multifunctional catalyst for the one-step synthesis of methyl isobutyl ketone, surpassing traditional materials like metal oxides and zeolites in activity (Pan, Yuan, Li, & He, 2010).

Bio-Catalytic Approach to Aliphatic Ketones : A study on the biosynthesis of carboxylic acids and their subsequent conversion to aliphatic ketones, such as methyl isobutyl ketone (MIBK), using a hybrid bio-catalytic approach, outlines a sustainable method for producing these compounds. The process involves the ketonization of bio-derived carboxylic acids using solid base catalysts, offering an alternative route for renewable chemical manufacturing (Xiong et al., 2012).

Reaction Mechanisms and Kinetics

Synthesis and Mechanism Insights : Research on the synthesis of isopropyl acetate via the acetone method provides valuable insights into the reaction mechanism and optimal conditions for the production of esters from ketones, highlighting the versatility of ketones in various chemical synthesis applications (Zhang et al., 2021).

Transfer Hydrogenation of Ketones : The study of transfer hydrogenation mechanisms, especially using isopropyl alcohol as a hydrogen source, offers a deeper understanding of the catalytic processes involved in ketone conversions. This research underscores the significance of selecting appropriate catalysts and conditions for efficient chemical transformations (Alonso et al., 1999).

Mecanismo De Acción

Target of Action

Isopropyladamantyl ketone, also known as 1-(Adamantan-1-yl)-2-methylpropan-1-one, is a type of ketone body. Ketone bodies are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans . They are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . The primary targets of this compound are likely to be similar to those of other ketone bodies, which include metabolic and immune cells .

Mode of Action

This compound interacts with its targets in a manner similar to other ketone bodies. It serves as a carbon source and directly contributes to cellular metabolism . It has been suggested that the beneficial non-metabolic actions of ketone bodies on organ functions are mediated by them acting as a ligand to specific cellular targets .

Biochemical Pathways

This compound, like other ketone bodies, affects several biochemical pathways. Ketone bodies are known to provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis . They serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Pharmacokinetics

They are endogenously produced metabolites that become key contributors to energy metabolism in many mammalian species, including humans .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other ketone bodies. Ketone bodies have been shown to have diverse molecular effects, including metabolic regulation, increased cellular resistance to oxidative stress, inhibition of nuclear factor kB (NF-kB) signaling .

Action Environment

The action, efficacy, and stability of this compound, like other ketone bodies, can be influenced by various environmental factors. For instance, the concentration of ketone bodies oscillates in a circadian manner, representing less than 5% of total daily energy expenditure in fed states and up to approximately 20% in starvation .

Propiedades

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFEDVAAQVLIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)

![Benzo[d][1,3]dioxol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2562606.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)

![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

![(4-(Methylsulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2562615.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2562617.png)